Cas no 129812-23-3 (Naphtho[2,1-b]furan, 1,2-dimethyl-)

Naphtho[2,1-b]furan, 1,2-dimethyl- is a fused aromatic heterocyclic compound featuring a naphthalene core linked to a furan ring with methyl substituents at the 1- and 2-positions. This structure imparts stability and unique electronic properties, making it valuable in organic synthesis and materials science. Its rigid, planar framework enhances conjugation, which is beneficial for applications in optoelectronic materials, such as organic semiconductors or fluorescent dyes. The methyl groups improve solubility in organic solvents, facilitating further chemical modifications. This compound serves as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced functional materials due to its robust reactivity and structural specificity.
Naphtho[2,1-b]furan, 1,2-dimethyl- structure
129812-23-3 structure
Product Name:Naphtho[2,1-b]furan, 1,2-dimethyl-
CAS No:129812-23-3
MF:C14H12O
MW:196.244483947754
MDL:MFCD30474889
CID:2355007
PubChem ID:607299
Update Time:2025-08-04

Naphtho[2,1-b]furan, 1,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dimethylnaphtho[2,1-b]furan
    • YHYOQUQINUTULF-UHFFFAOYSA-N
    • 1,2-Dimethylnaphtho[2,1-b]furan
    • AKOS028111560
    • Naphtho[2,1-b]furan, 1,2-dimethyl-
    • 1,2-Dimethylnaphtho[2,1-b]furan #
    • NS00095882
    • AS-61625
    • DTXSID10880810
    • 129812-23-3
    • 1,2-dimethylbenzo[e][1]benzofuran
    • A11179
    • 1,2-Dimethyl-naphtho[2,1-b]furan
    • Naphtho(2,1-b)furan, 1,2-dimethyl-
    • DTXCID801022166
    • MDL: MFCD30474889
    • Inchi: 1S/C14H12O/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8H,1-2H3
    • InChI Key: YHYOQUQINUTULF-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C)C2=C1C=CC1C=CC=CC2=1

Computed Properties

  • Exact Mass: 196.088815002g/mol
  • Monoisotopic Mass: 196.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 13.1Ų

Naphtho[2,1-b]furan, 1,2-dimethyl- Pricemore >>

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